5-Amino-2-(3,5-dichloro-phenyl)-oxazole-4-carbonitrile
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Overview
Description
5-Amino-2-(3,5-dichloro-phenyl)-oxazole-4-carbonitrile is a chemical compound characterized by its unique molecular structure, which includes an oxazole ring, an amino group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(3,5-dichloro-phenyl)-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of 2-aminobenzonitrile derivatives with chloro-substituted phenyl compounds under specific reaction conditions, such as high temperatures and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of cyano-substituted derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The biological applications of 5-Amino-2-(3,5-dichloro-phenyl)-oxazole-4-carbonitrile include its potential use as a probe in biochemical assays and as a precursor for bioactive molecules.
Medicine: In the medical field, this compound may be explored for its pharmacological properties, such as its potential as an antimicrobial agent or its use in drug discovery and development.
Industry: Industrially, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 5-Amino-2-(3,5-dichloro-phenyl)-oxazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the amino and cyano groups allows it to engage in hydrogen bonding and other interactions, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-oxazolecarbonitrile
2-(3,5-Dichlorophenyl)-4-aminooxazole-5-carbonitrile
Uniqueness: 5-Amino-2-(3,5-dichloro-phenyl)-oxazole-4-carbonitrile stands out due to its specific arrangement of functional groups, which can lead to unique reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-amino-2-(3,5-dichlorophenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O/c11-6-1-5(2-7(12)3-6)10-15-8(4-13)9(14)16-10/h1-3H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNUSEUPQBJCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC(=C(O2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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